molecular formula C10H10N2O2 B080291 [4-(cyanomethyl)phenyl] N-methylcarbamate CAS No. 13792-24-0

[4-(cyanomethyl)phenyl] N-methylcarbamate

Cat. No.: B080291
CAS No.: 13792-24-0
M. Wt: 190.2 g/mol
InChI Key: FNEGSGBSEOKQPB-UHFFFAOYSA-N
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Description

[4-(cyanomethyl)phenyl] N-methylcarbamate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of carbamic acid and is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further linked to a methylcarbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(cyanomethyl)phenyl] N-methylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)phenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(cyanomethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

[4-(cyanomethyl)phenyl] N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(cyanomethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This inhibition can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyanomethyl)phenyl ethylcarbamate
  • 4-(Cyanomethyl)phenyl propylcarbamate
  • 4-(Cyanomethyl)phenyl butylcarbamate

Uniqueness

[4-(cyanomethyl)phenyl] N-methylcarbamate is unique due to its specific structure, which includes a cyanomethyl group attached to a phenyl ring and a methylcarbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.

Properties

CAS No.

13792-24-0

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

[4-(cyanomethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C10H10N2O2/c1-12-10(13)14-9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

FNEGSGBSEOKQPB-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=C(C=C1)CC#N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)CC#N

13792-24-0

Origin of Product

United States

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